molecular formula C25H22N2O B11660786 2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

Cat. No.: B11660786
M. Wt: 366.5 g/mol
InChI Key: BLNBHPUGOPZITI-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves the condensation of 3-methylphenyl and 4-methylphenyl derivatives with quinoline-4-carboxylic acid. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Commonly, catalysts such as Fe(III) can be employed to facilitate the reaction, leading to good yields in shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may yield quinoline-4-carboxamide derivatives with different substituents.

Scientific Research Applications

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylphenyl 2-(4-methylphenyl)-4-quinolinecarboxylate
  • 4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline

Uniqueness

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O/c1-17-10-12-19(13-11-17)16-26-25(28)22-15-24(20-7-5-6-18(2)14-20)27-23-9-4-3-8-21(22)23/h3-15H,16H2,1-2H3,(H,26,28)

InChI Key

BLNBHPUGOPZITI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC(=C4)C

Origin of Product

United States

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